molecular formula C17H27N5OS B5562924 1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole

1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole

Cat. No. B5562924
M. Wt: 349.5 g/mol
InChI Key: SJWOGRBIYGXMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole is a useful research compound. Its molecular formula is C17H27N5OS and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole is 349.19363168 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Disposition and Metabolism of SB-649868 : This study on a novel orexin 1 and 2 receptor antagonist, SB-649868, provides insights into the metabolism and disposition of complex molecules. The drug was shown to be extensively metabolized with principal elimination via feces, highlighting the importance of understanding metabolic pathways for drug development (Renzulli et al., 2011).

Therapeutic Applications and Biological Effects

  • Treatment of Hyperthyroidism : Research on 1-methyl-2-mercaptoimidazole (Tapazol) for treating hyperthyroidism offers an example of how structurally complex molecules can be used in therapeutic contexts. This demonstrates the potential for novel compounds to serve as effective treatments for specific diseases (Reveno & Rosenbaum, 1950).

  • Substituted Pyrazolo Corticoids as Anti-inflammatory Agents : The synthesis and application of substituted pyrazolo corticoids for anti-inflammatory purposes indicate the potential for chemical modifications to enhance therapeutic efficacy. This research underscores the importance of chemical innovation in developing new treatments (Hannah, Kelly, & Patchett, 1975).

Exposure and Safety

  • Exposure to Heterocyclic Amines : Studies on the exposure to carcinogenic heterocyclic amines in cooked foods and their detection in human urine emphasize the relevance of monitoring and understanding the health implications of chemical exposure. This research highlights the intersection of chemistry, food science, and public health (Wakabayashi et al., 1993).

properties

IUPAC Name

4-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-2-(piperidin-1-ylmethyl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5OS/c1-13-15-16(20(2)19-13)18-17(24-15)22-9-6-10-23-14(12-22)11-21-7-4-3-5-8-21/h14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWOGRBIYGXMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N3CCCOC(C3)CN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole

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